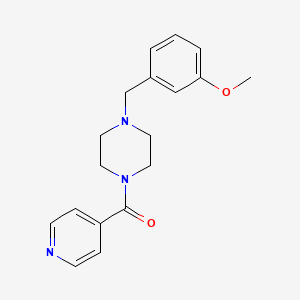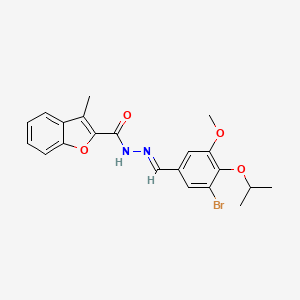![molecular formula C21H19N3O B5774546 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5774546.png)
3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine, also known as MPP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the pyrazolopyrimidine class of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
作用機序
The mechanism of action of 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, leading to cell death. Additionally, this compound has been shown to inhibit the activity of the signaling pathway NF-κB, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial effects, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, this compound has been found to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has several advantages as a research tool. It is relatively easy to synthesize in the laboratory and can be obtained in a high yield. Additionally, this compound has been found to be stable under a range of conditions, making it suitable for use in a variety of experimental settings. However, there are also some limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Additionally, this compound has not been extensively tested in animal models, so its potential toxicity and side effects are not known.
将来の方向性
There are several future directions for research on 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine. One area of interest is in the development of this compound-based anti-cancer therapies. Further studies are needed to elucidate the mechanism of action of this compound and to determine its potential toxicity and side effects. Additionally, studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as diabetes and infectious diseases. Finally, research is needed to develop new synthesis methods for this compound and to optimize its pharmacological properties for use in clinical settings.
合成法
The synthesis of 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine involves the reaction of 2-amino-4-methyl-5-phenylpyrazolo[1,5-a]pyrimidine with 2-methoxybenzaldehyde and 2,4-pentanedione in the presence of an acid catalyst. The resulting product is then purified by recrystallization to obtain this compound in a high yield.
科学的研究の応用
3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the field of anti-cancer therapy. This compound has been found to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-microbial effects, making it a potential candidate for the treatment of inflammatory and infectious diseases.
特性
IUPAC Name |
3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-14-13-18(16-9-5-4-6-10-16)24-21(22-14)20(15(2)23-24)17-11-7-8-12-19(17)25-3/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYIQCMONZPSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C3=CC=CC=C3)C)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5774502.png)
![5-{[5-(1-azepanyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5774506.png)

![3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5774525.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5774534.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5774539.png)
![5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5774540.png)



![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5774571.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline](/img/structure/B5774578.png)
